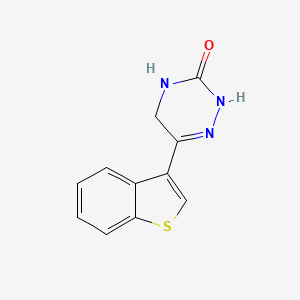![molecular formula C11H19N3O B14379693 1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-16-4](/img/structure/B14379693.png)
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
The synthesis of 1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach is the microwave-assisted synthesis using 1,2-diketones and urotropine in the presence of ammonium acetate . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The hexylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with benzimidates and 2H-azirines to form multisubstituted imidazoles.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The hexylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one can be compared with other imidazole derivatives such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
2,4,5-Trisubstituted Imidazoles: These compounds are synthesized using various protocols and have applications in pharmaceuticals and agrochemicals.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs with significant pharmaceutical interest due to their antitrypanosomal activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88723-16-4 |
|---|---|
Molekularformel |
C11H19N3O |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-[2-(hexylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-8-10(14-11)9(2)15/h8H,3-7H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
ZARIHGMHQWDQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=NC=C(N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

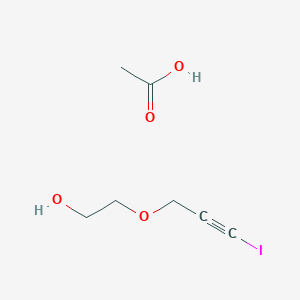
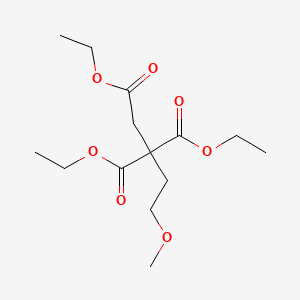
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
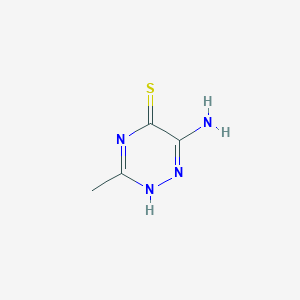
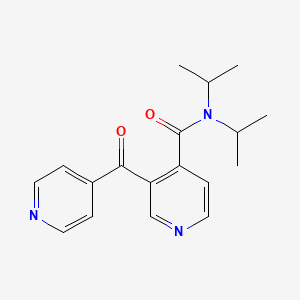
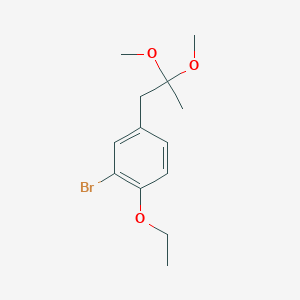
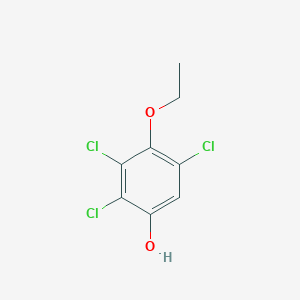
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
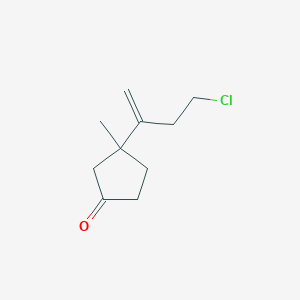
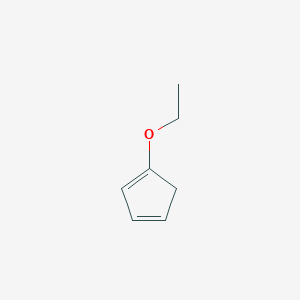
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
